N-tert-butyl-2-fluoropyridin-4-amine
CAS No.: 1564751-06-9
Cat. No.: VC3110094
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1564751-06-9 |
|---|---|
| Molecular Formula | C9H13FN2 |
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | N-tert-butyl-2-fluoropyridin-4-amine |
| Standard InChI | InChI=1S/C9H13FN2/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3,(H,11,12) |
| Standard InChI Key | CVYJAEZALDDFJM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC1=CC(=NC=C1)F |
| Canonical SMILES | CC(C)(C)NC1=CC(=NC=C1)F |
Introduction
N-tert-butyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative featuring a tert-butyl group and an amine substituent. While direct data on this specific compound is limited in publicly available literature, its structural analogs and synthetic pathways provide insights into its properties and potential applications. Below is a synthesized analysis based on related compounds and methodological frameworks.
Synthetic Pathways
While no direct synthesis is documented, plausible routes include:
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Buchwald-Hartwig Amination: Coupling 2-fluoropyridin-4-yl halides with tert-butylamine using palladium catalysts .
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Reductive Amination: Reacting 2-fluoropyridine-4-carbaldehyde with tert-butylamine under reducing conditions (e.g., NaBH₃CN).
Key Challenges:
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Steric hindrance from the tert-butyl group may slow reaction kinetics.
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Fluorine’s electron-withdrawing effect could deactivate the pyridine ring, requiring elevated temperatures or strong bases .
Comparative Analysis with Analogous Compounds
Research Gaps and Future Directions
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Spectral Data: Experimental NMR/IR data for structural confirmation.
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Biological Activity: Screening for kinase inhibition or antimicrobial properties.
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Process Optimization: Scalable synthesis routes for industrial applications.
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